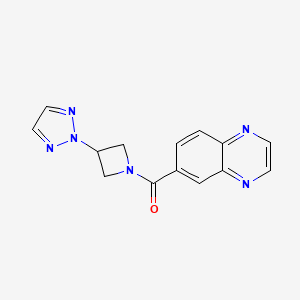
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone, also known as QA-TZ, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. QA-TZ is a small molecule that has been synthesized using a unique method, and its mechanism of action and biochemical effects are currently being investigated.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Quinoxaline derivatives, closely related to the specified compound, have been investigated for their pharmacological properties, notably as serotonin type-3 (5-HT3) receptor antagonists. These compounds were synthesized and evaluated for their ability to inhibit the 5-HT3 receptor, showcasing potential applications in managing conditions influenced by this receptor pathway (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Anticonvulsant Properties
Research into [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, which share structural motifs with the compound , has revealed their potential as novel anticonvulsant agents. These compounds demonstrated significant anticonvulsant activities, highlighting the therapeutic potential of quinoxaline-based structures in epilepsy treatment (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).
Antimicrobial and Antifungal Agents
Substituted 1,2,3-triazoles, which are structurally similar to the compound in focus, have been synthesized and tested for their antimicrobial activities. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents, leveraging the structural features of triazoles and quinoxalines for enhanced efficacy (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Enzyme Inhibition
Quinoxaline-based compounds have also been explored for their monoamine oxidase (MAO) inhibitory properties, an application relevant to the treatment of various psychiatric and neurological disorders. The inhibitory effects of these compounds suggest potential applications in designing drugs for conditions such as depression and anxiety (Khattab, Hassan, Bekhit, El Massry, Langer, & Amer, 2010).
Antitubercular Agents
The synthesis and evaluation of quinolin-4-yl-1,2,3-triazoles carrying various functional groups have demonstrated potential antitubercular activity. These compounds' effectiveness against Mycobacterium tuberculosis points to the significance of such structures in developing new treatments for tuberculosis (Thomas, Adhikari, Chowdhury, Sumesh, & Pal, 2011).
Wirkmechanismus
Target of Action
The compound “6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline” belongs to the class of triazole compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
The mode of action of triazole compounds generally involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
Triazole compounds can affect a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors . The specific pathways affected by “6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline” would depend on its specific targets.
Result of Action
The molecular and cellular effects of “6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline” would depend on its specific targets and the biochemical pathways it affects. Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Eigenschaften
IUPAC Name |
quinoxalin-6-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(19-8-11(9-19)20-17-5-6-18-20)10-1-2-12-13(7-10)16-4-3-15-12/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFBIEJCIPAITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
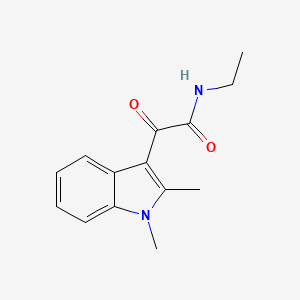
![2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid](/img/structure/B2618411.png)
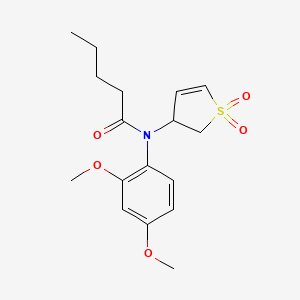
![4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride](/img/structure/B2618416.png)
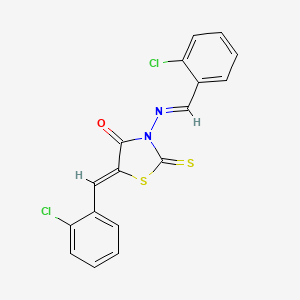
![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine](/img/structure/B2618419.png)
![(3S,10R,13S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3-yl acetate](/img/structure/B2618420.png)
![N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2618421.png)
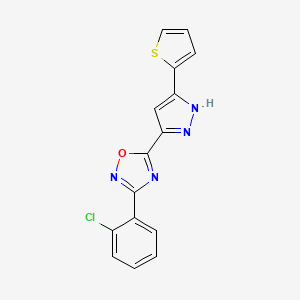
![1-(4-benzhydrylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2618423.png)




